molecular formula C9H13NO2 B14589495 Methyl 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylate CAS No. 61149-91-5

Methyl 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylate

Cat. No.: B14589495
CAS No.: 61149-91-5
M. Wt: 167.20 g/mol
InChI Key: ZTXIGNUEDBCFKN-UHFFFAOYSA-N
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Description

Methyl 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylate is an organic compound belonging to the class of cyclopropane carboxylates It is characterized by a cyclopropane ring substituted with a cyano group, three methyl groups, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2,3-trimethylcyclopropanecarboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid to form the ester. The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The cyano and ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like sodium cyanide (NaCN) or other nucleophiles can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic or electrophilic interactions, while the ester group can undergo hydrolysis or other reactions. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylate is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. Its combination of a cyano group and an ester group makes it versatile for various chemical transformations and applications.

Properties

CAS No.

61149-91-5

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C9H13NO2/c1-6-8(2,3)9(6,5-10)7(11)12-4/h6H,1-4H3

InChI Key

ZTXIGNUEDBCFKN-UHFFFAOYSA-N

Canonical SMILES

CC1C(C1(C#N)C(=O)OC)(C)C

Origin of Product

United States

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